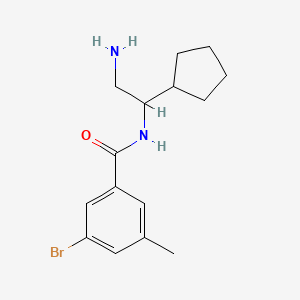
N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide, commonly known as ACEA, is a synthetic cannabinoid compound that has become increasingly popular in scientific research due to its unique properties. ACEA is a highly selective agonist for the cannabinoid receptor type 1 (CB1) and has been found to have a range of potential applications in the field of pharmacology.
作用機序
ACEA is a highly selective agonist for the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor, which is primarily found in the brain and central nervous system. When ACEA binds to the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
ACEA has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. These effects are primarily mediated through the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor and can have a range of downstream effects on various physiological processes.
実験室実験の利点と制限
One of the main advantages of using ACEA in lab experiments is its high selectivity for the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor, which allows for precise manipulation of this receptor without affecting other receptors in the body. However, one limitation of using ACEA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over an extended period of time.
将来の方向性
There are several potential future directions for research on ACEA, including the development of novel therapeutic applications in the fields of neurology, oncology, and immunology. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of ACEA, as well as its potential interactions with other receptors and signaling pathways in the body. Overall, ACEA represents a promising area of research with a range of potential applications in the field of pharmacology.
合成法
The synthesis of ACEA involves several steps, starting with the reaction of cyclopentanone with nitroethane to form nitrocyclopentane. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amino compound is then reacted with methyl isocyanate to form the oxazole ring, and the carboxamide group is added using acetic anhydride and triethylamine.
科学的研究の応用
ACEA has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, ACEA has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, ACEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, ACEA has been found to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
特性
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-6-11(17-15-8)12(16)14-10(7-13)9-4-2-3-5-9/h6,9-10H,2-5,7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNJELIPASERNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)


